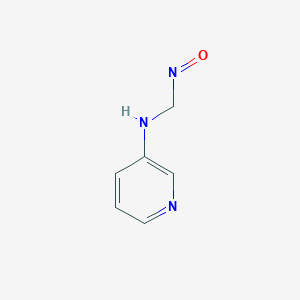

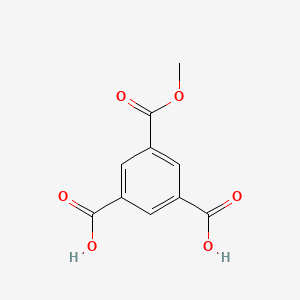

5-(Methoxycarbonyl)isophthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido 5-(metoxicarbonil)isoftálico: es un compuesto orgánico con la fórmula molecular C10H8O6. Es un derivado del ácido isoftálico, donde uno de los grupos de ácido carboxílico está esterificado con metanol. Este compuesto es conocido por sus aplicaciones en varios campos, incluida la ciencia de los materiales y los productos farmacéuticos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-(metoxicarbonil)isoftálico normalmente implica la esterificación del ácido isoftálico. Un método común es la reacción del ácido isoftálico con metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico. La reacción se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa.

Métodos de producción industrial: En un entorno industrial, la producción de ácido 5-(metoxicarbonil)isoftálico se puede ampliar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción y mayores rendimientos. El proceso implica la adición continua de ácido isoftálico y metanol al reactor, con ácido sulfúrico como catalizador. El producto se purifica luego mediante cristalización y filtración.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El ácido 5-(metoxicarbonil)isoftálico puede sufrir reacciones de oxidación para formar varios productos de oxidación.

Reducción: El compuesto se puede reducir para formar el alcohol correspondiente.

Sustitución: Puede participar en reacciones de sustitución, donde el grupo metoxicarbonilo puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren la presencia de un catalizador básico o ácido, dependiendo de la naturaleza del sustituyente.

Principales productos formados:

Oxidación: Los productos incluyen ácidos carboxílicos y cetonas.

Reducción: El principal producto es el alcohol correspondiente.

Sustitución: Varios derivados sustituidos del ácido isoftálico.

Aplicaciones Científicas De Investigación

Química: El ácido 5-(metoxicarbonil)isoftálico se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. También se utiliza en la preparación de marcos metal-orgánicos (MOF) debido a su capacidad para coordinarse con iones metálicos.

Biología: En la investigación biológica, este compuesto se utiliza como precursor en la síntesis de moléculas biológicamente activas. Se puede utilizar para estudiar reacciones catalizadas por enzimas que involucran la hidrólisis de ésteres.

Medicina: El compuesto tiene posibles aplicaciones en el desarrollo de fármacos, particularmente en el diseño de profármacos. Los profármacos son compuestos inactivos que pueden metabolizarse en el cuerpo para liberar el fármaco activo.

Industria: En el sector industrial, el ácido 5-(metoxicarbonil)isoftálico se utiliza en la producción de polímeros y resinas. También se utiliza como intermedio en la síntesis de colorantes y pigmentos.

Mecanismo De Acción

El mecanismo de acción del ácido 5-(metoxicarbonil)isoftálico depende de su aplicación específica. En el contexto de reacciones catalizadas por enzimas, el compuesto actúa como un sustrato que sufre hidrólisis para formar ácido isoftálico y metanol. El enlace éster se escinde por la enzima, liberando los productos.

Comparación Con Compuestos Similares

Compuestos similares:

Ácido isoftálico: El compuesto padre, que carece del grupo metoxicarbonilo.

Ácido tereftálico: Un isómero estructural del ácido isoftálico con grupos de ácido carboxílico en la posición para.

Ácido ftálico: Otro isómero con grupos de ácido carboxílico en la posición orto.

Singularidad: El ácido 5-(metoxicarbonil)isoftálico es único debido a la presencia del grupo metoxicarbonilo, que imparte diferentes propiedades químicas en comparación con su compuesto padre, el ácido isoftálico

Propiedades

Número CAS |

18263-95-1 |

|---|---|

Fórmula molecular |

C10H8O6 |

Peso molecular |

224.17 g/mol |

Nombre IUPAC |

5-methoxycarbonylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H8O6/c1-16-10(15)7-3-5(8(11)12)2-6(4-7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

Clave InChI |

STBOKQUWWUFPAZ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)

![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)

![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)

![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)

![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)

![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)